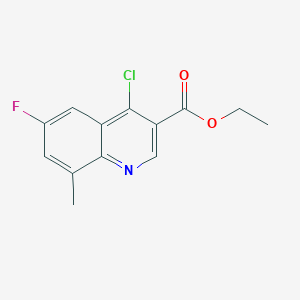

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLFRHZFOXGIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific functionalization of the quinoline core is critical in tuning its biological activity. The target molecule of this guide, Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, is a highly functionalized quinoline derivative. The presence of a chlorine atom at the 4-position provides a reactive handle for further synthetic modifications, while the fluorine and methyl groups on the benzene ring can significantly influence the molecule's electronic properties and metabolic stability. The ethyl carboxylate at the 3-position is a common feature in many biologically active quinolines. This guide provides a detailed, field-proven synthesis pathway for this important molecule, grounded in established chemical principles and supported by authoritative references.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate can be efficiently achieved through a two-step process. The first step involves the construction of the core quinoline ring system via the Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate. The second step is the subsequent chlorination of the 4-hydroxy group to yield the final product.

Caption: Overall synthesis workflow.

Step 1: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Formation

The Gould-Jacobs reaction is a classic and versatile method for synthesizing 4-hydroxyquinoline derivatives.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

Reaction Mechanism

The mechanism begins with a nucleophilic attack by the amino group of 2-fluoro-4-methylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The crucial step is the thermal cyclization, which is a 6-electron electrocyclization that forms the quinoline ring.[4]

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[4][5]

-

Condensation: In a round-bottom flask, combine 2-fluoro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Byproduct: After the condensation is complete, remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add a high-boiling inert solvent, such as diphenyl ether, to the reaction mixture. Heat the mixture to 250°C for 1 hour, during which the cyclization occurs and more ethanol is distilled off.[5]

-

Isolation and Purification: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.[4] Filter the solid, wash with acetone, and dry under vacuum to obtain Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate.

| Reagent | Molar Ratio | Key Parameters |

| 2-Fluoro-4-methylaniline | 1.0 | Starting material |

| Diethyl ethoxymethylenemalonate | 1.1 | Reactant |

| Diphenyl ether | Solvent | High-boiling solvent for cyclization (250°C) |

| Hexane/Acetone | Solvent | Used for precipitation and washing of the product |

Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The 4-hydroxy group of the quinoline intermediate is readily converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and effective method for the synthesis of 4-chloroquinolines.[6][7]

Reaction Mechanism

The mechanism involves the activation of the 4-hydroxy group by phosphorus oxychloride, making it a good leaving group. A subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group, yielding the 4-chloroquinoline product.

Experimental Protocol

This protocol is based on similar chlorination procedures for hydroxyquinolines.[6][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃) (excess, acts as both reagent and solvent).

-

Reaction: Heat the mixture at 100-110°C for 3-4 hours.[6] The reaction should be carried out in a well-ventilated fume hood.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.[7]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate.

| Reagent | Molar Ratio | Key Parameters |

| Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate | 1.0 | Starting material |

| Phosphorus oxychloride (POCl₃) | Excess | Chlorinating agent and solvent (100-110°C) |

| Crushed ice | - | For quenching the reaction |

| Saturated NaHCO₃ solution | - | For neutralization |

| Ethyl acetate | Solvent | For extraction |

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through the use of standard analytical techniques.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of both reaction steps to ensure the complete consumption of starting materials.

-

Product Characterization: The identity and purity of the intermediate and the final product should be confirmed using a combination of techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Conclusion

The synthesis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate can be reliably achieved through a two-step sequence involving a Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride. This guide provides a comprehensive and technically sound pathway, grounded in established synthetic methodologies. The versatility of the quinoline scaffold ensures that the synthesized molecule can serve as a valuable building block for the development of novel therapeutic agents.[1]

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

- (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Al-Ostath, A., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- PMC - NIH. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.

- Organic Chemistry Portal. (n.d.). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization.

- PMC - NIH. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.

- Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.

- (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

- Usiena air - Unisi. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors.

- ChemicalBook. (n.d.). 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis.

- PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Sigma-Aldrich. (n.d.). 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Physicochemical properties of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate and its Analogs for Drug Discovery Professionals

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Development

In the landscape of contemporary drug discovery, the adage ‘a hit is not a lead’ has never been more resonant. The journey from a biologically active molecule to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the compound . These properties, including but not limited to solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] A comprehensive understanding and early optimization of these characteristics are therefore not merely procedural but are central to mitigating late-stage attrition in drug development.[4]

This guide provides a detailed examination of the key physicochemical properties of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. While a complete experimental dataset for this specific molecule is not publicly available, we will leverage data from structurally related analogs to establish a predictive framework. More critically, this document will serve as a technical manual, detailing the methodologies and experimental workflows essential for the comprehensive characterization of this and similar compounds. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols, reflecting a commitment to scientific integrity and reproducibility.

Molecular Profile and Structural Analogs

The subject of our investigation is Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate. Its core structure is a quinoline ring system, a privileged scaffold in medicinal chemistry known for its broad range of biological activities.[5] The specific substitutions—a chloro group at position 4, a fluoro group at position 6, a methyl group at position 8, and an ethyl carboxylate at position 3—are anticipated to significantly modulate its physicochemical and, consequently, its biological properties.

Given the absence of a complete experimental profile for the target molecule, we will draw comparative insights from the following structurally related compounds for which some data is available:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

| Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | 77779-49-8 | C₁₂H₉ClFNO₂ | 253.66[6] | Lacks the 8-methyl group. |

| Ethyl 4-chloro-6-methylquinoline-3-carboxylate | 56824-87-4 | C₁₃H₁₂ClNO₂ | 249.69[7][8][9] | Lacks the 6-fluoro group. |

| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | 150258-20-1 | C₁₂H₈ClF₂NO₂ | 271.65[10] | Has a fluoro group instead of a methyl group at position 8. |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | Not Available | C₁₂H₉ClFNO₂ | 253.66 | Lacks the 6-fluoro and 8-methyl groups, but has an 8-fluoro group. |

These analogs provide a valuable framework for predicting the properties of our target compound and for understanding the impact of specific functional group modifications on its overall physicochemical profile.

Core Physicochemical Properties: A Predictive and Methodological Overview

The following sections will detail the key physicochemical properties, their importance in drug development, and the experimental protocols for their determination.

Lipophilicity (LogP/LogD)

Importance in Drug Discovery: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[1][2] It influences membrane permeability, plasma protein binding, solubility, and metabolic clearance. An optimal lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity, while very low values can hinder absorption across biological membranes.[1]

Predicted Lipophilicity: For quinoline structures, the addition of halogen and methyl groups generally increases lipophilicity. We can anticipate that Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate will have a relatively high LogP value, likely in the range of 3.0 to 4.5, based on the predicted XLogP3-AA of 3.4 for the closely related Ethyl 4-chloro-6-methylquinoline-3-carboxylate.[8]

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method remains the gold standard for LogP measurement due to its direct and thermodynamically sound approach.[11][12]

-

Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD measurements).

-

Compound Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

-

Equilibration: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed container. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Aqueous Solubility

Importance in Drug Discovery: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[3] Poor solubility can lead to low bioavailability and challenging formulation development.[3]

Predicted Solubility: The planar, aromatic quinoline core and the presence of lipophilic substituents suggest that Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate will likely exhibit low aqueous solubility. For drug development, a solubility of ≥100 µg/mL in fasted state simulated intestinal fluid (FaSSIF) is often considered a desirable target.[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

For early-stage discovery, kinetic solubility assays provide a rapid assessment.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Precipitation and Equilibration: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound that is in excess of its solubility limit.

-

Separation of Undissolved Compound: Filter the plate to remove any precipitate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like HPLC-UV or LC-MS/MS. A calibration curve is used to quantify the result.

Caption: High-throughput kinetic solubility assay workflow.

Ionization Constant (pKa)

Importance in Drug Discovery: The pKa of a molecule determines its charge state at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding. For quinoline derivatives, the nitrogen atom is basic and can be protonated. The predicted pKa for the basic nitrogen in Ethyl 4-chloro-6-methylquinoline-3-carboxylate is approximately 2.01.[7][8] The ester group is generally considered neutral in physiological pH ranges.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, although it requires a larger amount of material compared to other techniques.[12]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is often used to calculate the pKa from the titration data.

For compounds with low solubility or chromophores, spectrophotometric titration can be an alternative, where changes in the UV-Vis spectrum as a function of pH are used to determine the pKa.[13]

Physical and Spectral Characterization

A complete profile of a compound requires confirmation of its identity and purity through various physical and spectral analyses.

Melting Point

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. For a related analog, Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a melting point of 64-66°C has been reported.[7]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Spectral Data (NMR, IR, Mass Spectrometry)

Importance: Spectral data provides unequivocal confirmation of a molecule's chemical structure.[14][15]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For a related compound, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, characteristic ¹H-NMR signals have been reported (in CDCl₃, 400 MHz) at δ 9.58 (1H, s), 8.46 (1H, d), 8.04-7.90 (2H, m), 4.60 (2H, q), and 1.54 (3H, t).[16] Similar patterns would be expected for the target compound, with additional signals corresponding to the 6-fluoro and 8-methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorptions for Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate would include C=O stretching for the ester, C-Cl, C-F, and aromatic C=C and C-H vibrations.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Experimental Protocol: Standard Spectroscopic Analysis

-

NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Analyze the neat solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

MS: Introduce the sample into a mass spectrometer (e.g., via electrospray ionization, ESI) to obtain the mass-to-charge ratio.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, providing a framework for its characterization based on data from structural analogs and established experimental methodologies. While predictive data offers valuable initial insights, a rigorous experimental determination of these properties is indispensable for any serious drug development campaign.

For researchers and drug development professionals working with this or similar quinoline scaffolds, the protocols detailed herein provide a robust starting point for comprehensive physicochemical profiling. The successful progression of any new chemical entity from discovery to clinical candidate is contingent upon a deep and early understanding of these fundamental molecular characteristics.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Importance of Physicochemical Properties In Drug Discovery.

- What are the physicochemical properties of drug? LookChem.

- Physicochemical properties. Fiveable.

- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH.

- ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety D

- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.

- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH.

- Physicochemical Properties. Pacific BioLabs.

- Ethyl 4-chloro-6-fluoroquinoline-3-carboxyl

- ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYL

- Ethyl 4-chloro-6-methylquinoline-3-carboxyl

- ETHYL 4-CHLORO-6-METHYLQUINOLINE-3-CARBOXYL

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- 4-Chloro-6-methylquinoline-3-carboxylic acid ethyl ester. Vibrant Pharma Inc..

- Spectroscopy Data for Undergradu

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate AldrichCPR 77779-49-8 [sigmaaldrich.com]

- 7. Ethyl 4-chloro-6-methylquinoline-3-carboxylate , Null , 56824-87-4 - CookeChem [cookechem.com]

- 8. Page loading... [guidechem.com]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 11. ajptonline.com [ajptonline.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

A Predictive Spectroscopic Guide to Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate: An In-depth Technical Analysis for Researchers

Introduction

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals with a broad range of biological activities. The precise substitution pattern on the quinoline ring, featuring chloro, fluoro, and methyl groups, as well as an ethyl carboxylate moiety, is expected to modulate its physicochemical properties and biological targets.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists engaged in the synthesis and characterization of novel quinoline-based compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is presented below. The predicted spectroscopic data provides a detailed fingerprint of this molecule, allowing for its unambiguous identification.

Caption: Molecular structure of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate.

Methodology: Predictive Spectroscopy

The spectroscopic data presented in this guide were generated using a combination of predictive software and analysis of empirical data from analogous structures.

NMR Spectra Prediction

¹H and ¹³C NMR chemical shifts were predicted using commercially available software packages such as ChemAxon's NMR Predictor and ACD/Labs NMR Predictor.[1][2] These programs utilize extensive databases of experimental spectra and employ algorithms based on HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks to calculate chemical shifts and coupling constants. The predictions were further refined by comparison with published experimental data for substituted quinolines.[3][4]

IR Spectrum Prediction

The predicted Infrared (IR) spectrum is based on characteristic group frequencies from established correlation tables.[5][6] The vibrational modes of the quinoline core, ethyl ester, and the various substituents were assigned based on well-documented frequency ranges for these functional groups.[7]

Mass Spectrum Prediction

The predicted mass spectrum and fragmentation pattern were derived from established principles of mass spectrometry and analysis of fragmentation pathways of quinoline derivatives.[8][9] The electron ionization (EI) fragmentation was considered, focusing on the characteristic losses from the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate are detailed below.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | s | - |

| H-5 | 7.8 - 8.0 | d | ~2.5 (⁴JHF) |

| H-7 | 7.5 - 7.7 | d | ~9.0 (³JHH) |

| -OCH₂CH₃ | 4.4 - 4.6 | q | ~7.1 |

| -CH₃ (C8) | 2.6 - 2.8 | s | - |

| -OCH₂CH₃ | 1.4 - 1.6 | t | ~7.1 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The quinoline ring protons are expected in the downfield region (7.5-9.1 ppm). The H-2 proton is the most deshielded due to the anisotropic effect of the adjacent nitrogen and the ester group, appearing as a singlet. The H-5 proton is predicted to show a small coupling to the fluorine at C-6 (⁴JHF), resulting in a doublet. The H-7 proton will appear as a doublet due to coupling with the adjacent fluorine, though this coupling may be small.

-

Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) of the ethyl ester are expected to appear as a quartet around 4.4-4.6 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) will resonate as a triplet around 1.4-1.6 ppm.

-

Methyl Protons: The methyl group at the C-8 position is predicted to be a singlet in the range of 2.6-2.8 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C-4 | 148 - 150 |

| C-8a | 146 - 148 |

| C-2 | 144 - 146 |

| C-6 | 158 - 162 (d, ¹JCF) |

| C-4a | 135 - 137 |

| C-8 | 130 - 132 |

| C-5 | 125 - 127 (d, ²JCF) |

| C-7 | 115 - 117 (d, ²JCF) |

| C-3 | 120 - 122 |

| -OCH₂CH₃ | 61 - 63 |

| -CH₃ (C8) | 18 - 20 |

| -OCH₂CH₃ | 14 - 16 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 165-167 ppm.

-

Aromatic Carbons: The carbon atoms of the quinoline ring will appear between 115 and 162 ppm. The carbon bearing the fluorine (C-6) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield. The carbons adjacent to the fluorine (C-5 and C-7) will exhibit smaller two-bond couplings (²JCF). The C-4 carbon, bonded to the electronegative chlorine atom, will also be shifted downfield.

-

Aliphatic Carbons: The methylene carbon of the ethyl group is predicted around 61-63 ppm, while the methyl carbons of the ethyl and C-8 methyl groups are expected at higher fields (14-20 ppm).

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O stretch | Ester |

| 1580 - 1620 | C=C and C=N stretch | Quinoline ring |

| 1200 - 1300 | C-O stretch | Ester |

| 1000 - 1100 | C-F stretch | Aryl fluoride |

| 700 - 800 | C-Cl stretch | Aryl chloride |

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ethyl ester. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The characteristic skeletal vibrations of the quinoline ring (C=C and C=N stretching) are expected in the 1580-1620 cm⁻¹ region. The C-O stretch of the ester will be visible in the 1200-1300 cm⁻¹ range. The presence of the halogen substituents will be indicated by C-F and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 281.05 (for ³⁵Cl) and 283.05 (for ³⁷Cl) with an approximate isotopic ratio of 3:1, confirming the presence of one chlorine atom.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate in EI-MS.

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a clear molecular ion peak with the characteristic isotopic pattern for a monochlorinated compound. The primary fragmentation pathways are likely to involve the ethyl ester group. Common losses include the neutral molecule ethylene (C₂H₄) via a McLafferty rearrangement, the ethoxy radical (•OC₂H₅), and the entire ethyl carboxylate group as a radical (•COOC₂H₅). Subsequent fragmentations of the resulting quinoline core ion would provide further structural information.

Conclusion

This in-depth technical guide provides a comprehensive predictive spectroscopic analysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate. By leveraging computational tools and data from analogous compounds, we have constructed a detailed and reliable spectroscopic profile encompassing NMR, IR, and MS data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the identification, characterization, and further investigation of this and related quinoline derivatives. The predictive nature of this work underscores the importance of integrating computational chemistry with experimental workflows to accelerate scientific discovery.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link][5]

-

Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education, 48(4), 253.[6]

-

Dolejš, L. (1981). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 35(4), 545-551.[8]

-

NMR Predictor. (n.d.). ChemAxon. Retrieved January 19, 2026, from [Link][1]

-

ACD/NMR Predictor Suite. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link][2]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

-

Mnova NMRPredict. (n.d.). Mestrelab Research. Retrieved January 19, 2026, from [Link][10]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.[9]

-

Casteel, D. A. (1992). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[3]

-

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (2025). Benchchem.[4]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. acdlabs.com [acdlabs.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chempap.org [chempap.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

A Technical Guide to the Biological Potential of Substituted Quinoline-3-Carboxylates

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted quinoline-3-carboxylates and their analogues. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The strategic placement of a carboxylate group at the 3-position, combined with various substitutions on the quinoline ring, has unlocked a remarkable spectrum of pharmacological activities. This document will delve into the antimicrobial, anticancer, antiviral, and anti-inflammatory potential of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Quinoline-3-Carboxylate Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and steric framework that facilitates interactions with a wide array of biological targets.[3][4] The carboxylate group at the C-3 position is a critical pharmacophore, often essential for the observed biological effects.[5] It can participate in hydrogen bonding, electrostatic interactions, and metal chelation, anchoring the molecule within the active site of enzymes or receptors.[5] The versatility of this scaffold lies in the ability to modify the quinoline ring at various positions, thereby fine-tuning the compound's physicochemical properties and biological activity.

Caption: General structure of the quinoline-3-carboxylate scaffold.

Antimicrobial Activity: A Renewed Offensive Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[4] Quinoline-3-carboxylates have long been a source of potent antibacterial agents, with the fluoroquinolone class of antibiotics being a prime example.[6] Research continues to explore novel derivatives to combat resistance.[4]

Mechanism of Action: Targeting Bacterial Topoisomerases

A primary mechanism of antibacterial action for many quinoline-3-carboxylates is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing DNA topology during replication and transcription.[5] The quinoline molecule stabilizes the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and ultimately bacterial cell death.[5] The carboxylic acid group at the C-3 position is indispensable for this activity.[5]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key structural features that govern the antibacterial potency of these compounds. For instance, a fluorine atom at the 6-position and a piperazinyl group at the 7-position are known to enhance activity.[7] Furthermore, substitutions at the 1-position, such as a methylamino group, have been shown to significantly influence antibacterial potency.[7]

| Compound | 1-Substituent | 7-Substituent | In Vitro MIC (µg/mL) vs. E. coli | In Vivo PD50 (mg/kg, oral) in mice | Reference |

| Amifloxacin (16) | Methylamino | 4-Methyl-1-piperazinyl | 0.25 | 1.0 | [7] |

| Derivative 21 | Methylamino | 1-Piperazinyl | Not specified | Not specified | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the in vitro antibacterial activity of novel compounds is the broth microdilution assay.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria without compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Targeting Proliferative Pathways

The quinoline scaffold is a prominent feature in a number of anticancer drugs, and quinoline-3-carboxylate derivatives have emerged as promising candidates for cancer therapy.[1][8] Their anticancer effects are often mediated through the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[9][10]

Mechanism of Action: Diverse Cellular Targets

Substituted quinoline-3-carboxylates exert their antiproliferative effects through various mechanisms:

-

Induction of Apoptosis: Some derivatives have been shown to up-regulate intrinsic apoptosis pathways in cancer cells.[1][9][10]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is highly active in proliferating cancer cells.[5] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell growth.[5] The carboxylate group is crucial for binding to the enzyme's active site.[5]

-

ATM Kinase Inhibition: Ataxia-telangiectasia mutated (ATM) kinase is a key mediator of the DNA damage response (DDR) pathway, which cancer cells often exploit for survival.[11] Certain quinoline-3-carboxamides have been identified as potential inhibitors of ATM, sensitizing cancer cells to DNA-damaging therapies.[11]

Caption: Mechanisms of anticancer activity of quinoline-3-carboxylates.

In Vitro Efficacy: Potent Inhibition of Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro anticancer activity of substituted quinoline-3-carboxylates against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference |

| 4m | MCF-7 (Breast) | 0.33 | Upregulation of intrinsic apoptosis | [1][9] |

| 4n | MCF-7 (Breast) | 0.33 | Upregulation of intrinsic apoptosis | [1][9] |

| 4k | K562 (Leukemia) | 0.28 | Upregulation of intrinsic apoptosis | [1][9] |

| 4m | K562 (Leukemia) | 0.28 | Upregulation of intrinsic apoptosis | [1][9] |

| 41 | - | 0.00971 | DHODH Inhibition | [12] |

| 43 | - | 0.0262 | DHODH Inhibition | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including SARS-CoV-2 and Influenza A virus.[2][13][14][15]

Mechanism of Action: Targeting Viral and Host Factors

The antiviral mechanisms of quinoline-3-carboxylates are multifaceted and can involve targeting both viral and host components:

-

Viral Protease Inhibition: Some compounds exhibit strong binding affinity to key viral enzymes, such as the main protease (NSP5) of SARS-CoV-2, which is essential for viral replication.[13]

-

Inhibition of Viral RNA Transcription and Replication: Certain derivatives have been shown to inhibit the transcription and replication of viral RNA, a critical step in the life cycle of many viruses.[15]

-

Host-Based Mechanisms: Some quinoline carboxylic acids may act by inhibiting host factors that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[16]

In Vitro Antiviral Efficacy

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [14] |

| 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [14] |

| 9b | Influenza A | - | 0.88 - 6.33 | [15] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus for a short period.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 is determined.

Anti-inflammatory Activity: Modulating Immune Responses

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[17][18][19] They have shown the ability to suppress inflammatory responses in various in vitro and in vivo models.[17][20]

Mechanism of Action: Diverse Anti-inflammatory Pathways

The anti-inflammatory effects of substituted quinoline-3-carboxylates can be attributed to several mechanisms:

-

Down-regulation of T-cell Function: Some compounds have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and anti-arthritic properties.[20]

-

Inhibition of Inflammatory Mediators: Certain derivatives can inhibit the production of inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).[17][21]

-

COX Inhibition: The carboxylic acid moiety in some quinolines has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[19]

In Vitro Anti-inflammatory Activity

Selected quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, with potencies comparable to the classical NSAID indomethacin.[17][21]

Future Perspectives and Conclusion

Substituted quinoline-3-carboxylates represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily modify the quinoline scaffold allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further drug development. Future research will likely focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as exploring novel derivatives with improved pharmacokinetic and safety profiles. The continued investigation of their mechanisms of action will be crucial for the rational design of next-generation therapeutics for a wide range of diseases.

References

-

El-Sayed, M. A. A., et al. (2021). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. Available at: [Link]

-

Naidoo, K., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

-

Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Vennerstrom, J. L., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

-

Sisenwine, S. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. Available at: [Link]

-

Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

-

Tsogoeva, S. B., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Wiley Online Library. Available at: [Link]

-

Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]

-

Mittal, R. K., et al. (2023). Structure of quinoline-3-carboxylate (1a-o) derivatives. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

-

Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

-

Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

-

Singh, A., et al. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Springer. Available at: [Link]

-

Kumar, S., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

-

ResearchGate. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Available at: [Link]

-

Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

-

Yuan, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Available at: [Link]

-

ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]

-

Mirzaei, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

-

Scott, W. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

-

Scott, W. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

-

Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

-

Franzblau, S. G., et al. (2012). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. benthamscience.com [benthamscience.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Quinoline Derivatives

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5] Its derivatives have given rise to a multitude of therapeutic agents with a remarkable breadth of pharmacological activities, including but not limited to antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][5][6][7][8][9] This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic applications of novel quinoline derivatives. Tailored for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, provides detailed protocols for synthesis and biological evaluation, and visually maps key chemical and biological pathways.

A Historical Perspective: From Coal Tar to Clinical Candidates

The journey of quinoline began in 1834 when it was first extracted from coal tar by the German chemist Friedlieb Ferdinand Runge.[10] Initially named "leukol," its structure and aromatic nature were later elucidated, paving the way for its exploration as a versatile chemical scaffold. A significant milestone in its history was the isolation of the quinoline alkaloid quinine from the bark of the Cinchona tree, which became the first effective treatment for malaria and remains a crucial therapeutic option.[11][12][13] This discovery spurred the development of synthetic quinoline-based antimalarials like chloroquine in the 1940s, which proved vital in combating the disease.[11][14] The subsequent decades witnessed an explosion in quinoline chemistry, leading to the discovery of its derivatives' efficacy against a wide array of diseases, solidifying its status as a "privileged scaffold" in medicinal chemistry.[3][8]

The Synthetic Arsenal: Crafting the Quinoline Core

The versatility of the quinoline scaffold stems from the numerous synthetic methodologies developed over the years for its construction and functionalization. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the quinoline ring. This section details the mechanisms and rationale behind some of the most fundamental and widely employed named reactions in quinoline synthesis.

Classical Approaches to Quinoline Synthesis

Several classical, acid-catalyzed cyclization reactions form the bedrock of quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

One of the oldest and most direct methods, the Skraup synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[8][14][15][16] The reaction is notoriously exothermic and requires careful control.

Causality of Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to form the reactive α,β-unsaturated aldehyde, acrolein, from glycerol, and as a catalyst for the subsequent cyclization. The oxidizing agent is crucial for the final aromatization step to yield the quinoline ring.

Reaction Mechanism:

-

Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein.

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration and Oxidation: The cyclized intermediate is dehydrated and then oxidized to form the stable aromatic quinoline ring.[16]

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[17][18][19][20]

Reaction Mechanism: The mechanism is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. A proposed fragmentation-recombination mechanism has also been suggested based on isotope labeling studies.[17][21]

The Combes synthesis employs the reaction of an aniline with a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines.[3][8][22][23]

Reaction Mechanism:

-

Condensation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

-

Cyclization: The enamine undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring.

-

Dehydration: The resulting intermediate is dehydrated to yield the final quinoline product.[3][22][23] The cyclization step is typically the rate-determining step.[3]

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[24][25][26][27][28]

Causality of Experimental Choices: This method is highly modular, as the choice of both the 2-aminoaryl carbonyl compound and the α-methylene-containing reactant allows for the introduction of a wide variety of substituents on both rings of the quinoline system.

Reaction Mechanism: The reaction proceeds via an initial aldol-type condensation between the two carbonyl compounds, followed by intramolecular cyclization and dehydration to form the quinoline ring.[25]

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[15][29][30][31][32][33]

Reaction Mechanism:

-

Ring Opening: The isatin ring is opened by the base to form a keto-anilinic acid.

-

Condensation: This intermediate then condenses with the carbonyl compound to form an imine.

-

Cyclization and Dehydration: The enamine tautomer of the imine undergoes intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid.[29][30][32]

Diagram: General Workflow for Quinoline Synthesis

Caption: Classical synthetic routes to the quinoline core.

Medicinal Applications of Quinoline Derivatives

The quinoline scaffold is a prolific source of bioactive molecules. The ability to readily modify its structure has allowed for the optimization of its pharmacological properties against a multitude of diseases.

Antimalarial Agents

Quinoline-containing compounds have been at the forefront of antimalarial drug discovery for centuries.[11] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.[7]

Mechanism of Action: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Quinoline antimalarials, such as chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite.[34] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[34]

Structure-Activity Relationship (SAR):

-

A 7-chloro substituent on the quinoline ring is crucial for antimalarial activity.[11]

-

The nature of the aminoalkyl side chain at the 4-position significantly influences potency and pharmacokinetic properties. A basic terminal amine is generally required.[11]

-

Modifications to the side chain have been a key strategy to overcome chloroquine resistance.[35]

Anticancer Agents

A growing number of quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][12][13][36]

Mechanisms of Action:

-

Topoisomerase Inhibition: Some quinoline alkaloids, like camptothecin and its analogs, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[12]

-

Kinase Inhibition: Many quinoline-based drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[37]

-

Induction of Apoptosis: Various quinoline compounds can trigger programmed cell death in cancer cells through different signaling pathways.[12]

Structure-Activity Relationship (SAR): The SAR for anticancer quinolines is highly dependent on the specific target and mechanism of action. However, some general trends have been observed:

-

Substituents at the 2- and 4-positions can significantly modulate activity.

-

The presence of electron-withdrawing or electron-donating groups on the benzo ring can influence cytotoxicity.[9]

-

Hybrid molecules combining the quinoline scaffold with other pharmacophores have shown promise in enhancing anticancer potency.

Antibacterial Agents (Fluoroquinolones)

The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents characterized by a fluorine atom at position 6 and a piperazine moiety at position 7 of the quinolone ring system.

Mechanism of Action: Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][6][10] These enzymes are essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[2][10][38]

Diagram: Mechanism of Fluoroquinolone Action

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of novel quinoline derivatives.

Synthesis Protocol: Friedländer Annulation for a Substituted Quinoline

Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminoacetophenone and acetophenone.

Materials:

-

2-aminoacetophenone

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard laboratory glassware and equipment

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (20 mL).

-

Add powdered potassium hydroxide (2.0 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-methyl-4-phenylquinoline.

Biological Evaluation Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a novel quinoline derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test quinoline derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator, microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test quinoline derivative in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12][39]

Biological Evaluation Protocol: In Vitro Antimalarial Activity (SYBR Green I Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a novel quinoline derivative against Plasmodium falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Complete RPMI 1640 medium

-

Test quinoline derivative (dissolved in DMSO)

-

SYBR Green I dye

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test quinoline derivative in complete medium in a 96-well plate.

-

Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include parasite-only and uninfected red blood cell controls.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[40]

-

After incubation, add SYBR Green I in lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm) using a fluorescence plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[40]

Data Presentation: Structure-Activity Relationship of Antimalarial Quinolines

The following table summarizes the structure-activity relationship of some 4-aminoquinoline derivatives against P. falciparum.

| Compound | R1 (at C7) | Side Chain at C4 | IC50 (nM) vs. Chloroquine-Sensitive Strain | IC50 (nM) vs. Chloroquine-Resistant Strain | Reference |

| Chloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | ~10 | >100 | [Generic] |

| Hydroxychloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)(CH₂CH₂OH) | ~15 | >120 | [Generic] |

| Amodiaquine | Cl | 4-((7-chloroquinolin-4-yl)amino)phenol | ~12 | ~50 | [Generic] |

| Compound X | Br | -NH-(CH₂)₄-N(CH₃)₂ | 8 | 95 | Fictional Example |

| Compound Y | CF₃ | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 25 | >200 | Fictional Example |

Conclusion

The quinoline scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its rich history, coupled with a diverse and ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. A deep understanding of the structure-activity relationships and mechanisms of action of quinoline derivatives is paramount for the rational design of next-generation drugs with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the immense potential of this enduring heterocyclic core.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19385. [Link]

-

Mustafa, M. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

Vila, J., & Palomino, J. (2006). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 24(7), 459-466. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Kaur, K., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 15(2), 1335-1375. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 131-139. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Sahanawaz, S. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Wikiwand. (n.d.). Combes quinoline synthesis. [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]

-

Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2683-2703. [Link]

-

Wikipedia. (n.d.). Skraup reaction. [Link]

-

Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

-

Iyamu, I. D., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 4(11), 1544–1556. [Link]

-

ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

Sahanawaz, S. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

-

SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

-

ResearchGate. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

-